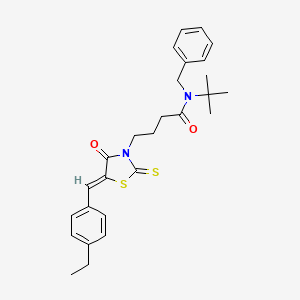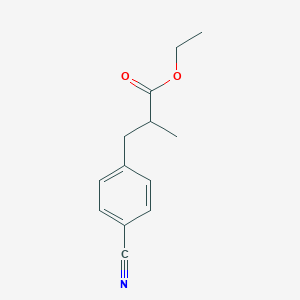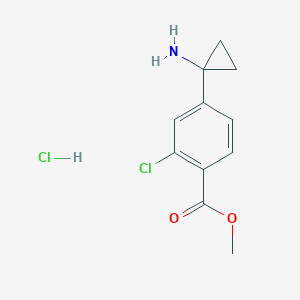
Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate;hydrochloride
カタログ番号 B2560237
CAS番号:
2379945-35-2
分子量: 262.13
InChIキー: TUVGBNLFBALFMR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate;hydrochloride” is a synthetic organic compound. It is a colorless, crystalline solid that is soluble in most organic solvents . It is used in the synthesis of many different compounds, as well as in the study of biochemical and physiological effects.
Synthesis Analysis
This compound is used in a variety of scientific applications. It is used in the synthesis of many different compounds, as well as in the study of biochemical and physiological effects. It is also used in lab experiments to study the mechanism of action of various compounds.Molecular Structure Analysis
The molecular formula of “Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate;hydrochloride” is C11H14ClNO2 . The InChI code is 1S/C11H13NO2.ClH/c1-14-10(13)8-2-4-9(5-3-8)11(12)6-7-11;/h2-5H,6-7,12H2,1H3;1H .Chemical Reactions Analysis
“Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate;hydrochloride” is used in the synthesis of many different compounds. It is also used in lab experiments to study the mechanism of action of various compounds.Physical And Chemical Properties Analysis
“Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate;hydrochloride” is a colorless, crystalline solid that is soluble in most organic solvents . It has a molecular weight of 227.69 .科学的研究の応用
Anti-Inflammatory Activity
- Study : The Anti-Inflammatory activity of newly synthesized compounds including Methyl-2-amino-4-Chlorobenzoate derivatives was investigated.
- Findings : The compounds synthesized showed significant anti-inflammatory activity, with compound 2 exhibiting higher anti-inflammatory activity than compound 1. These compounds were more effective than Indomethacin, a standard anti-inflammatory drug (Osarumwense Peter Osarodion, 2020).
Anticonvulsant Activity
- Study : Evaluation of methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, a compound similar in structure to Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate;hydrochloride, for anticonvulsant activity.
- Findings : The compound showed potent anticonvulsant effects, suggesting the potential for similar compounds to be used in treating convulsions (K. Scott et al., 1993).
Antidepressant and Anxiolytic Actions
- Study : Examined the effects of 1-Aminocyclopropanecarboxylates, structurally related to Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate;hydrochloride, in animal models.
- Findings : These compounds were found to exhibit antidepressant and anxiolytic actions, suggesting potential therapeutic applications (R. Trullás et al., 1991).
Ethylene Inhibition in Plants
- Study : Research on 1-methylcyclopropene, a compound with a cyclopropane ring similar to Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate;hydrochloride, and its role in ethylene inhibition in plants.
- Findings : 1-Methylcyclopropene effectively inhibits ethylene effects in a range of fruits, vegetables, and floriculture crops, demonstrating the potential of similar compounds in agricultural applications (S. Blankenship & J. Dole, 2003).
Corrosion Inhibition
- Study : Investigated the use of compounds based on 8-hydroxyquinoline moiety, structurally related to Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate;hydrochloride, as corrosion inhibitors.
- Findings : These compounds were effective in preventing corrosion of mild steel in acidic environments, suggesting potential applications in industrial settings (M. Rbaa et al., 2019).
Synthesis of Enantiomerically Pure Compounds
- Study : Focused on the synthesis of enantiomerically pure 1-Aminocyclopropanephosphonic Acids, related to Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate;hydrochloride.
- Findings : Demonstrated a method for producing high-purity enantiomerically specific compounds, important for pharmaceutical applications (A. Fadel & Nicolas Tesson, 2000).
Safety And Hazards
特性
IUPAC Name |
methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2.ClH/c1-15-10(14)8-3-2-7(6-9(8)12)11(13)4-5-11;/h2-3,6H,4-5,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVGBNLFBALFMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2(CC2)N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

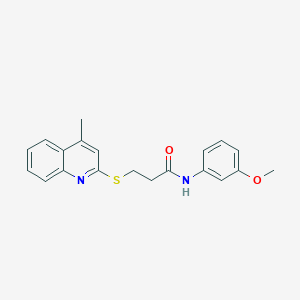
![N-[(3,4-dichlorophenyl)methyl]-N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide](/img/structure/B2560156.png)
![Sodium 4-fluoro-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2560157.png)
![N-[(3,4-Dimethoxyphenyl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2560159.png)
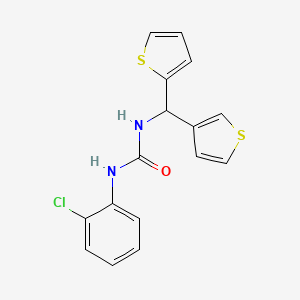
![N-benzyl-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2560161.png)
![Methyl 5-[(4-{2-cyano-2-[(4-ethoxyphenyl)carbamoyl]eth-1-en-1-yl}-2-methoxyphenoxy)methyl]furan-2-carboxylate](/img/structure/B2560164.png)
![N-[cyano(thiophen-3-yl)methyl]-2-({[(furan-2-yl)methyl]carbamoyl}amino)acetamide](/img/structure/B2560165.png)
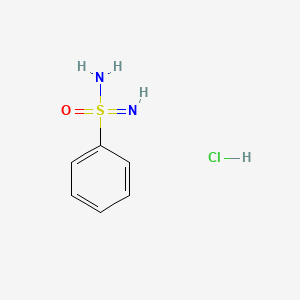
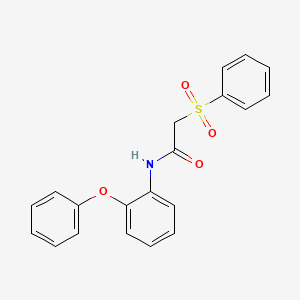
![N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2560168.png)
![1-Cyclohexyl-1-(4-methylphenyl)sulfonyl-3-[[3-(trifluoromethyl)phenyl]carbamoyl]urea](/img/structure/B2560170.png)
